molecular formula C6H3ClF3N B2569450 6-Chloro-2-(difluoromethyl)-3-fluoropyridine CAS No. 1805304-78-2

6-Chloro-2-(difluoromethyl)-3-fluoropyridine

Cat. No.: B2569450
CAS No.: 1805304-78-2
M. Wt: 181.54
InChI Key: ZRQZWIAIISXTFV-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and difluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-3-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts (such as palladium or copper), nucleophiles (such as amines or thiols), and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while cross-coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

6-Chloro-2-(difluoromethyl)-3-fluoropyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The presence of the difluoromethyl and fluorine groups can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(difluoromethyl)-3-fluoropyridine is unique due to the specific arrangement of chlorine, difluoromethyl, and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-chloro-2-(difluoromethyl)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZWIAIISXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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